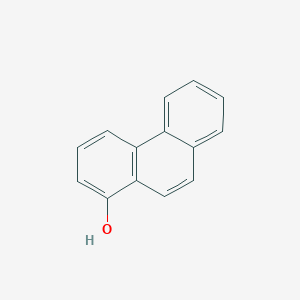

1-Hydroxyphenanthrene

描述

Structure

3D Structure

属性

IUPAC Name |

phenanthren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBXZWADMKOZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872758 | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-56-9, 30774-95-9 | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030774959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FTF7MUY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Pathway and Key Steps

The most efficient synthetic route to 1-hydroxyphenanthrene involves a multi-step process starting from 1-bromo-2-naphthaldehyde derivatives. The sequence includes:

-

Vinylation : Introduction of a vinyl group via palladium-catalyzed coupling.

-

Barbier Allylation : Formation of a diene precursor through allylation with allylmagnesium bromide.

-

One-Pot RCM/Dehydration : Ring-closing metathesis using Grubbs catalyst (e.g., G-II) followed by acid-mediated dehydration to yield phenanthrene derivatives.

-

Keto–Enol Tautomerism : Final aromatization-driven tautomerization to generate the hydroxyl group at the 1-position.

This method achieves yields of 68–82% for substituted 1-hydroxyphenanthrenes, including challenging derivatives with –OH and –OMe groups.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

Table 1: Representative Yields for this compound Derivatives

| Substituent | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1-OH, 9-OMe | 78 | 98.5 |

| 1-OH, 3-NO₂ | 68 | 95.2 |

| 1-OH, 6-Cl | 82 | 97.8 |

Isolation from Biological Matrices

Enzymatic Hydrolysis of Conjugates

In biological samples (e.g., fish bile), this compound exists primarily as glucuronide conjugates. Isolation requires:

Table 2: Optimal LLE Conditions for 1-OHPhe Isolation

| Parameter | Optimal Value | Recovery (%) |

|---|---|---|

| Solvent Volume | 250 µL methanol | 87.0 ± 3.95 |

| Mixing Method | Ultrasonic bath | 83.5 ± 4.76 |

| Temperature | 25°C | 86.8 ± 1.83 |

Stability Considerations

This compound exhibits remarkable stability in biological extracts when:

Analytical Validation and Challenges

HPLC-Fluorescence Detection

Post-isolation quantification employs reversed-phase HPLC with fluorescence detection (λₑₓ = 242 nm, λₑₘ = 388 nm). Key parameters:

化学反应分析

1-Hydroxyphenanthrene undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .

科学研究应用

Environmental Monitoring

Biomarker for PAH Exposure

1-Hydroxyphenanthrene serves as a biomarker for exposure to PAHs. It is commonly measured in human urine to assess the body burden of PAHs from environmental sources such as air pollution and dietary intake. Studies have shown a significant correlation between urinary levels of 1-OHPHE and serum markers of inflammation and oxidative stress, indicating its potential use in environmental health studies.

Toxicological Research

Oxidative Stress Indicator

Research has identified this compound as a significant contributor to oxidative stress in various populations. Elevated levels of this metabolite have been linked to increased oxidative damage markers, such as malondialdehyde (MDA) and 8-hydroxydeoxyguanosine (8-OHdG), which are indicators of cellular damage.

Health Research

Associations with Health Outcomes

The presence of this compound in urine has been associated with various health outcomes, particularly concerning cardiovascular health and inflammatory responses. Studies indicate that individuals with higher urinary concentrations of this metabolite may be at increased risk for health issues related to oxidative stress.

Case Study 1: Occupational Exposure

A study involving asphalt workers demonstrated that higher urinary concentrations of this compound were significantly associated with increased serum GGT levels, indicating a link between occupational PAH exposure and liver function impairment.

Case Study 2: Pediatric Population

In a cohort study involving schoolchildren exposed to environmental pollutants, urinary this compound levels were correlated with increased oxidative stress markers, emphasizing its role as a potential indicator for monitoring children's health in polluted environments.

作用机制

The mechanism of action of 1-hydroxyphenanthrene involves its interaction with various molecular targets and pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing toxic effects. The compound’s effects are mediated through oxidative stress and the activation of inflammatory pathways .

相似化合物的比较

Key Observations :

- Half-Life : this compound has a longer elimination half-life (4.3–13.8 h) than 1-hydroxynaphthalene (3.3–6.6 h), suggesting slower urinary excretion and prolonged detection windows in biomonitoring .

Exposure Sources and Correlations

This compound shares exposure pathways with other PAHs but exhibits distinct correlations:

- Grouping by Source : In NHANES studies, this compound clusters with 2-/3-Hydroxyphenanthrene (Group 2) due to shared sources like combustion processes (correlation: r = 0.81 with 2-Hydroxyphenanthrene) . In contrast, 1-Hydroxynaphthalene and 1-Hydroxypyrene (Group 3) show weak correlations, indicating diverse exposure routes .

- Residential Factors : Proximity to major roads and use of solid fuels (e.g., coal) elevate urinary this compound levels, similar to 1-Hydroxypyrene but distinct from 2-Hydroxyfluorene, which is more linked to diet .

Health Associations

Table 2 compares health risks across metabolites:

Key Findings :

- Gender Disparities : this compound shows stronger associations with overactive bladder in women (OR = 1.88) and hyperlipidemia in females (OR = 1.37), unlike 1-Hydroxypyrene, which lacks gender-specific trends .

- Dose-Response Relationships: For hypertension, this compound exhibits a dose-response pattern in non-smokers (OR = 2.28 in ex-smokers), whereas 2-Hydroxyfluorene correlates more with hyperlipidemia in drinkers .

- Inverse Associations : Unlike most PAHs, this compound inversely associates with respiratory infections (mechanism unclear), highlighting unique biological interactions .

Metabolic and Biomarker Relevance

- Biomarker Sensitivity : this compound is prioritized in Weighted Quantile Sum (WQS) models for hyperlipidemia (weight = 0.241), second only to 2-Hydroxynaphthalene (0.390), indicating its significant role in lipid dysregulation .

- Oxidative Stress : In BKMR models, this compound shows the strongest association with serum gamma-glutamyltransferase (GGT), a marker of oxidative stress (PIP = 0.84), outperforming 1-Hydroxypyrene (PIP = 0.21) .

生物活性

1-Hydroxyphenanthrene (1-OH-PHE) is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention due to its biological activity and potential implications for human health, particularly in relation to exposure to PAHs. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, and associations with various health parameters.

Overview of this compound

This compound is produced in the human body primarily through the metabolism of phenanthrene. It can be detected in urine as a biomarker for PAH exposure, which is relevant for assessing environmental and occupational risks associated with PAHs. The compound is also found in various organisms, indicating its widespread occurrence and potential ecological implications .

Pharmacokinetics and Metabolism

This compound undergoes further metabolic transformations in the liver, where it can be conjugated to form glucuronides or sulfates, enhancing its solubility for excretion. The primary enzymes involved in the metabolism of 1-OH-PHE include various cytochrome P450 enzymes and methyltransferases .

Table 1: Key Metabolic Pathways of this compound

| Enzyme Type | Reaction Description |

|---|---|

| Cytochrome P450 | Hydroxylation and further oxidation |

| Methyltransferases | Methylation to form methoxy derivatives |

Toxicological Effects

Research has indicated that this compound exhibits potential toxic effects, particularly through oxidative stress mechanisms. A study found significant associations between urinary levels of 1-OH-PHE and serum gamma-glutamyl transferase (GGT) levels, suggesting a link between PAH exposure and liver function impairment .

Case Study: Occupational Exposure

In an occupational study involving workers exposed to PAHs, higher urinary concentrations of 1-OH-PHE were correlated with increased risks of liver enzyme alterations. For instance, a cohort study reported that workers in construction and transportation exhibited elevated odds ratios for increased levels of 1-OH-PHE compared to reference groups .

Table 2: Health Outcomes Associated with this compound Exposure

Environmental Impact

This compound is not only a marker for human exposure but also serves as an indicator of PAH pollution in aquatic environments. Studies have shown that it can be detected in marine organisms, highlighting its role as an environmental contaminant .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1-hydroxyphenanthrene in biological samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection. For urinary samples, creatinine correction is essential to account for dilution variability . Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated metabolites, followed by solid-phase extraction (SPE) using C18 cartridges . Standard reference materials, such as those dissolved in toluene at 50 µg/mL, are critical for calibration .

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo rodent studies to assess acute toxicity, genotoxicity, and organ-specific effects. Cross-reference epidemiological data from human biomonitoring studies (e.g., NHANES) to identify potential health risks . Note that current safety data sheets lack comprehensive toxicological profiles, necessitating conservative handling protocols (e.g., OV/AG/P99 respirators for aerosolized exposures) .

Q. What are the primary health endpoints associated with this compound exposure in human studies?

- Methodological Answer : Epidemiological studies link urinary this compound to hypertension (OR = 1.99–2.20 in higher quartiles) , mild cognitive impairment (OR = 1.25 per log-unit increase) , and overactive bladder (OAB), particularly in women . Use conditional logistic regression models adjusted for confounders (age, BMI, smoking) to isolate effects .

Advanced Research Questions

Q. How can contradictory findings about BMI and OAB risk in this compound-exposed populations be resolved?

- Methodological Answer : Conduct stratified analyses by BMI subgroups and include interaction terms in regression models. For example, a study found medium/lower BMI groups had higher OAB risk despite traditional assumptions linking obesity to bladder dysfunction . Validate findings using longitudinal designs to assess temporal relationships between exposure, BMI changes, and symptom onset.

Q. What mechanisms explain gender-specific susceptibility to this compound-induced hypertension?

- Methodological Answer : Investigate hormonal modulation (e.g., estrogen’s role in PAH metabolism) and genetic polymorphisms in CYP1A1/1B1 enzymes, which influence hydroxylation efficiency. A Korean cohort study reported stronger hypertension associations in women (OR = 2.20 vs. 1.99 in men) . Pair urinary metabolite data with transcriptomic profiling of blood samples to identify sex-specific pathways.

Q. How does this compound metabolism differ across species, and what are the implications for translational research?

- Methodological Answer : The fungus Cunninghamella elegans metabolizes phenanthrene to this compound glucosides (53% yield in 72 hours) via cytochrome P450 oxidation and glucosyltransferase conjugation . Compare this with human Phase II metabolism (glucuronidation/sulfation) to assess ecological relevance. Use isotopic labeling (e.g., ¹⁴C-phenanthrene) for kinetic studies in mammalian models.

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound studies?

- Methodological Answer : Apply restricted cubic splines or quartile-based categorization to capture threshold effects. For example, hypertension risk peaked in the third quartile (OR = 2.28) but declined slightly in the fourth quartile . Use Bayesian hierarchical models to account for measurement error in urinary metabolite concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。